N-(2,4-difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N5O3/c16-8-1-2-10(9(17)5-8)20-14(24)12-7-25-15(21-12)22-13(23)11-6-18-3-4-19-11/h1-7H,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTLGQHMAJCYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. The key steps include:
Formation of the Difluorophenyl Intermediate: This can be achieved through the reaction of 2,4-difluorophenol with an appropriate reagent to introduce the desired functional groups.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions, often involving the use of reagents like thionyl chloride or phosphorus oxychloride.
Introduction of the Pyrazine-2-carboxamide Group: This step involves the reaction of the oxazole intermediate with pyrazine-2-carboxamide under specific conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The fluorine atoms in the compound can influence its reactivity towards oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of new derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring catalysts like palladium on carbon (Pd/C).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other bioactive molecules. Its fluorine atoms can enhance the binding affinity and selectivity of these molecules towards biological targets.
Medicine: In medicinal chemistry, N-(2,4-difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The fluorine atoms can enhance the binding affinity and specificity of the compound towards these targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
SCOV-L15 (6-(2,4-difluorophenyl)-3-(3,4-difluorophenyl)-2H-benzo[e]oxazine-2,4(3H)-dione)
- Structural Differences : Replaces the oxazole-pyrazine core with a benzoxazine-dione scaffold. Both compounds share 2,4-difluorophenyl substituents but differ in heterocyclic architecture.
N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Structural Differences : The 2,4-difluorophenyl group is replaced with a 4-(N-acetylsulfamoyl)phenyl substituent.
- Functional Impact : The sulfonamide group introduces hydrogen-bonding capacity and polarity, which may enhance solubility but reduce membrane permeability compared to the lipophilic difluorophenyl group .
(S)-5-(1-amino-2-hydroxyethyl)-N-(2,4-difluorobenzyl)-2-(8-methoxy-2-(trifluoromethyl)quinolin-5-yl)oxazole-4-carboxamide
- Structural Differences: Features a quinoline moiety instead of pyrazine and includes a 2,4-difluorobenzyl group.
- Functional Impact: The quinoline substituent enhances π-stacking and hydrophobic interactions, contributing to its potency as a PDE4 inhibitor. The difluorobenzyl group improves metabolic stability, similar to the difluorophenyl group in the target compound .
Pharmacological and Physicochemical Properties
Activity Against Viral Targets
- The target compound and SCOV-L15 were developed during COVID-19 drug discovery efforts. SCOV-L15 showed moderate antiviral activity (IC₅₀ ~10 µM), while the target compound’s pyrazine-oxazole core may improve binding to viral proteases due to enhanced hydrogen-bonding with the pyrazine nitrogen atoms .
Enzymatic Inhibition Profiles
- The quinoline-containing analog () exhibited potent PDE4 inhibition (IC₅₀ < 50 nM), attributed to its extended aromatic system. The target compound’s pyrazine group may shift selectivity toward kinases or other NAD⁺-dependent enzymes .
Biological Activity
N-(2,4-difluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 313.27 g/mol
- CAS Number : 1396758-47-6
Anticancer Properties
Research has indicated that derivatives of oxazole compounds exhibit potential anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells. A notable study demonstrated that certain oxazole derivatives led to a significant inhibition of tumor growth in xenograft models, highlighting their potential as anticancer agents .
The mechanism of action for this compound is likely related to its ability to interact with specific cellular pathways involved in apoptosis. The compound's structural similarity to other known apoptosis inducers suggests that it may activate caspase pathways, leading to programmed cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the oxazole ring and the phenyl group significantly affect the biological activity of the compounds. The presence of fluorine atoms at specific positions has been correlated with increased potency against cancer cell lines .
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine at 2 and 4 positions | Increases potency against cancer cells |
| Variation in the pyrazine substituent | Alters interaction with target proteins |
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study involving a related compound demonstrated a 63% reduction in tumor growth in human colorectal DLD-1 xenograft mouse models when administered at 50 mg/kg .
- Apoptosis Induction : Compounds structurally similar to this compound have shown EC values as low as 270 nM, indicating strong potential for inducing apoptosis in cancer cells .
- Selectivity for Cancer Cells : Molecular docking studies suggest that the compound selectively binds to targets involved in cancer progression, further supporting its potential as an anticancer agent .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the oxazole-4-carboxamide core in this compound?
Methodological Answer:
The oxazole-4-carboxamide core is synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves:
- Amide bond formation : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in anhydrous DMF at 60°C to couple oxazole-4-carboxylic acid derivatives with amines. This minimizes racemization and improves yield (e.g., 70–85% yields reported for analogous compounds) .
- Pyrazine-2-carboxamide introduction : Condensation of pyrazine-2-carboxylic acid with amines using triphenylphosphite as a coupling agent in methanol or DCM, followed by purification via flash column chromatography .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Structural validation employs:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and aromatic proton environments (e.g., distinguishing difluorophenyl protons at δ 7.2–7.8 ppm and pyrazine protons at δ 8.5–9.0 ppm) .
- High-resolution ESI-MS : Confirms molecular weight within 3 ppm error (e.g., [M+H]⁺ calculated for C₁₇H₁₂F₂N₄O₃: 365.09; observed: 365.08) .
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated for related pyrazine carboxamides (e.g., CCDC deposition numbers in ) .
Advanced: What experimental approaches resolve contradictory MAO inhibition data between H₂O₂-based and kynuramine-based assays?
Methodological Answer:
Contradictions may arise from assay interference or differential substrate recognition. Recommended strategies:
Parallel validation : Conduct both H₂O₂ generation (fluorometric) and kynuramine conversion (spectrophotometric at 316 nm) under identical enzyme concentrations (hrMAO-A/B, 0.5 mg/mL) .
Control experiments : Add catalase (100 U/mL) to eliminate H₂O₂ degradation artifacts.
Competitive inhibition : Use clorgyline (MAO-A inhibitor) and selegiline (MAO-B inhibitor) to confirm target engagement .
Kinetic analysis : Calculate Kᵢ values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition.
Advanced: How can solubility be optimized for in vitro bioactivity studies?
Methodological Answer:
- Co-solvent systems : Screen DMSO/water mixtures (≤5% DMSO v/v) with phosphate buffer (pH 7.4).
- pH adjustment : Test solubility in citrate (pH 4.0) and bicarbonate (pH 9.0) buffers.
- Pro-drug strategies : Introduce tert-butyl esters to carboxylic acid groups, which hydrolyze in vivo (e.g., 85% hydrolysis efficiency in ) .
- Nanoparticle formulation : Use PEGylated liposomes (size: 100–200 nm) to enhance aqueous dispersion, as validated for structurally similar kinase inhibitors .
Advanced: What strategies establish SAR for pyrazine-oxazole carboxamides targeting kinase inhibition?
Methodological Answer:
Analog synthesis : Systematically vary substituents at difluorophenyl (R¹), pyrazine (R²), and oxazole (R³) positions via modular synthesis.
Kinase profiling : Screen against ≥50 kinases (e.g., p38 MAPK, JAK2, EGFR) at 1 µM concentration .
Computational docking : Use p38 MAPK crystal structures (PDB 3D83) to model binding poses.
Free energy perturbation (FEP) : Quantify substituent effects on binding affinity (ΔΔG < 1 kcal/mol indicates favorable modifications) .
In vivo validation : Test top candidates in xenograft models (e.g., 20 mg/kg oral dosing, twice daily) .
Advanced: How to address discrepancies in thermal stability data during DSC analysis?
Methodological Answer:
- Controlled heating rates : Use 5°C/min in DSC to detect polymorphic transitions (e.g., endothermic peaks at 180–220°C).
- Dynamic vapor sorption (DVS) : Assess hygroscopicity (≥5% weight change at 90% RH indicates instability).
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., >95% purity threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
